Juglone

Catalog No.
S531432
CAS No.
481-39-0
M.F
C10H6O3
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Juglone

CAS Number

481-39-0

Product Name

Juglone

IUPAC Name

5-hydroxynaphthalene-1,4-dione

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H

InChI Key

KQPYUDDGWXQXHS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Juglone; Akhnot; NSC 153189; NSC-153189; NSC153189; Regianin; NSC 622948; NSC-622948; NSC622948;

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O

The exact mass of the compound Juglone is 174.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622948. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Supplementary Records. It belongs to the ontological category of hydroxy-1,4-naphthoquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring, redox-active phenolic compound found in plants of the Juglandaceae family, most notably the black walnut (*Juglans nigra*). Its core value in research and development is derived from its 1,4-naphthoquinone structure, which facilitates electron transfer and the generation of reactive oxygen species, underpinning its use as an allelopathic agent, antimicrobial, and cytotoxic compound. As an isomer of lawsone, its specific 5-hydroxy substitution pattern dictates its distinct electrochemical properties and biological activity, making it a subject of study in fields ranging from organic synthesis to cancer biology and materials science. Procurement decisions for Juglone often hinge on its defined redox potential and predictable reactivity compared to less characterized mixtures or structural analogs.

Substituting pure Juglone with its analogs or crude plant extracts introduces significant chemical and functional variability. Structural isomers like lawsone (2-hydroxy) and analogs such as plumbagin (2-methyl) possess different redox potentials and steric profiles, which directly alters their reactivity, binding affinity, and biological effects. For instance, the methyl group in plumbagin makes its reduction potential more negative than Juglone's, changing its behavior in redox-sensitive applications. Crude walnut husk extracts are unsuitable for reproducible research due to their complex and variable composition, containing numerous other compounds that can interfere with, antagonize, or synergize with Juglone's activity, making it impossible to attribute observed effects to a single agent. Therefore, for applications requiring precise electrochemical properties, predictable cytotoxicity, or reproducible synthetic outcomes, procuring purified Juglone (CAS 481-39-0) is essential.

Distinct Electrochemical Potential for Predictable Redox Chemistry

Juglone exhibits a distinct redox potential that differentiates it from its common structural analogs, plumbagin and lawsone. In one comparative study, the redox potentials were ranked as Juglone (−95 mV) > plumbagin (−156 mV) > lawsone (−415 mV). Another electrochemical analysis in DMSO found the first reduction peak for Juglone occurred at a less negative potential (−0.83 V vs Fc/Fc⁺) compared to plumbagin (−0.94 V vs Fc/Fc⁺), a difference attributed to the electron-donating methyl group in plumbagin. This higher (less negative) redox potential indicates Juglone is more readily reduced.

Evidence DimensionRedox Potential
Target Compound DataJuglone: -95 mV
Comparator Or BaselinePlumbagin: -156 mV; Lawsone: -415 mV
Quantified DifferenceJuglone's redox potential is 61 mV higher (less negative) than Plumbagin's and 320 mV higher than Lawsone's.
ConditionsComparative ranking of redox potentials from literature review. Cyclic voltammetry in 0.2 mol L⁻¹ Bu₄NPF₆/DMSO vs Fc/Fc⁺.

This specific redox potential is critical for applications in electrochemistry, catalysis, and redox-active materials where precise control over electron transfer is required for device performance or reaction selectivity.

Differential Cytotoxicity Profile for Targeted Biological Assays

In comparative studies, Juglone demonstrates a distinct cytotoxicity profile from its analogs. In a study on C6 glioblastoma cells, the IC50 value for Juglone was reported as 10.4 ± 1.6 μM, which was comparable to plumbagin (IC50 = 7.7 ± 0.28 μM) and menadione (IC50 = 9.6 ± 0.75 μM) under the same conditions. In a separate study on pancreatic cancer MIA Paca-2 cells, Juglone's IC50 value was determined to be 5.27 μM after 24 hours. This contrasts with its effect on HaCaT keratinocytes, where its cytotoxicity was similar to plumbagin at concentrations from 1-20 µM, but the underlying mechanism differed; Juglone's activity involved nucleophilic addition to glutathione (GSH), whereas plumbagin's was primarily through redox cycling.

Evidence DimensionIC50 (Cytotoxicity)
Target Compound Data10.4 ± 1.6 μM (C6 glioblastoma cells); 5.27 μM (MIA Paca-2 pancreatic cancer cells)
Comparator Or BaselinePlumbagin: 7.7 ± 0.28 μM (C6 glioblastoma cells)
Quantified DifferenceJuglone is approximately 26% less potent than Plumbagin against C6 cells but exhibits potent, single-digit micromolar activity against pancreatic cancer cell lines.
ConditionsIn vitro cell viability assays (MTT) on specified cancer cell lines after 24-hour incubation.

For researchers standardizing cytotoxicity assays or screening for specific anticancer mechanisms, using Juglone provides a defined potency and a mechanism that is mechanistically distinct from analogs like plumbagin.

Superior Reproducibility and Potency Over Crude Plant Extracts

Procuring purified Juglone ensures higher potency and reproducibility compared to using crude extracts from sources like walnut husks. Studies have shown that the antifungal activity of walnut husk extracts does not always correlate with their juglone content, indicating that other phenolic compounds in the extract modulate the overall effect. Furthermore, the concentration of juglone in plant materials is highly variable, ranging from ~0.45 µg/g in shells to over 65 µg/g in wood chips, and is dependent on cultivar, plant part, and age. Using purified Juglone eliminates this variability, providing a consistent starting material. For example, pure Juglone demonstrates minimum inhibitory concentrations (MICs) against pathogenic fungi, but its activity in crude extracts can be modified by other components, leading to inconsistent results.

Evidence DimensionCompositional Purity & Activity Consistency
Target Compound DataDefined activity based on a single, purified molecule.
Comparator Or BaselineCrude walnut extracts: Variable juglone content (0.45-65+ µg/g) plus a complex mixture of other modulating phenolic compounds.
Quantified DifferenceEliminates batch-to-batch variability and confounding effects from unknown compounds present in crude extracts.
ConditionsAnalysis of juglone concentration in various walnut byproducts and comparative antifungal studies of pure juglone vs. extracts.

For any quantitative biological or chemical study, using purified Juglone is the only way to ensure that the observed results are reproducible and directly attributable to this specific molecule.

Development of Redox-Active Polymers and Electrochemical Sensors

The well-defined and moderately high redox potential of Juglone (−95 mV) makes it a suitable candidate for incorporation as a redox-active monomer in polymers or as a sensing molecule on electrode surfaces. Its reactivity, distinct from more easily reduced (lawsone) or less easily reduced (plumbagin) analogs, allows for the design of materials with specific electrochemical windows for applications in energy storage or analyte detection.

Standardized Cytotoxicity Assays in Cancer Research

Given its consistent, single-digit micromolar IC50 values against various cancer cell lines and a distinct mechanism of action compared to analogs, purified Juglone serves as a reliable positive control or benchmark compound in cytotoxicity and apoptosis studies. Its use ensures that results are comparable across experiments and laboratories, a feat not possible with crude extracts or less-characterized analogs.

Mechanistic Studies in Chemical Biology and Toxicology

Juglone's ability to act through multiple cytotoxic pathways, including redox cycling and direct arylation of thiols like glutathione, makes it a valuable tool for investigating cellular responses to electrophilic and oxidative stress. Procuring pure Juglone, rather than plumbagin which acts primarily via redox cycling, allows researchers to specifically probe the cellular consequences of GSH adduction.

Antifungal Formulation and Agrochemical Research

As a compound with documented antifungal properties, purified Juglone can be used to develop standardized formulations for agricultural or therapeutic applications. Using the pure compound instead of variable plant extracts allows for precise dose-response studies, determination of structure-activity relationships, and fulfillment of regulatory requirements for consistency and purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.031694049 Da

Monoisotopic Mass

174.031694049 Da

Heavy Atom Count

13

LogP

1.92 (LogP)
1.92

Appearance

Solid powder

Melting Point

155 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W6Q80SK9L6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (79.59%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

481-39-0

Wikipedia

Juglone

Dates

Last modified: 08-15-2023

Study the interaction between juglone and calf thymus DNA by spectroscopic and molecular docking techniques

Bingjun Shen, Huiru Yang, Jiaqi Chen, Xiaoyun Liu, Mingyue Zhou
PMID: 34091358   DOI: 10.1016/j.saa.2021.119998

Abstract

Juglone (Jug) is one of the main active substances of Cortex Juglandis Mandshuricae in a folk anti-cancer prescription. Previously, there were few studies on its interaction with DNA and mechanism of action. The present paper studied, the mechanism of action between Jug and calf thymus DNA (ctDNA) by fluorescence spectroscopy, together with ethidium bromide (EB) fluorescence probe, UV-vis absorption spectroscopy, salt effect and ctDNA melting point (T
) experiment, resonance scattering spectroscopy and molecular docking under the simulated human physiological conditions. The experimental findings indicated that Jug quiescently quenched the fluorescence of EB-ctDNA system, characteristic absorption peak intensity of ctDNA presented a decolorization effect after the interaction of ctDNA and Jug, the interaction with ctDNA enhanced of Jug resonance scattering peak and generated new resonance scattering peak, the salt exerted less effect on the interaction between Jug and ctDNA molecules, and the interaction with Jug increased the T
value of ctDNA by 5.0 °C The binding constant (K
) between Jug and ctDNA was 2.12 × 10
L/mol (310 K) and the number of binding sites (n) was about 1. The interaction between Jug and ctDNA was an entropically driven spontaneous and endothermic process. The results of molecular docking further showed that the naphthoquinone plane was embedded in the region between the two TA bases in the ctDNA groove, and the 5'-hydroxyl and 4-naphthoquinone groups extended to the outside of the ctDNA double helix.


Environmental friendly extraction of walnut bark-based juglone natural colorant for dyeing studies of wool fabric

Waseem-Ul- Arifeen, Fazal-Ur- Rehman, Shahid Adeel, Muhammad Zuber, Mirza Nadeem Ahmad, Tanvir Ahmad
PMID: 33948834   DOI: 10.1007/s11356-021-14277-8

Abstract

Environmental friendly products particularly natural dyes are going to be much popular around the globe due to their non-toxic and bio-degradable nature. The current study was planned to enhance the dyeability of walnut bark having juglone as a reddish-brown natural dye under ultrasonic radiation as an environment-friendly and green tool After conducting series of experiments, it has been found that wool (RW) and extract (RE) after ultrasonic treatment for 45 min, when dyed for 45 min at 55°C using an acidic bath of 3 pH has given good color strength on the wool fabric. To develop the new shades, sustainable and eco-label chemicals (Fe, Al, and tannic acid) and four bio-mordants such as Acacia bark, Turmeric, Henna, and Pomegranate were also applied at optimum conditions. It is studied that 3% of turmeric extract as pre-bio-mordant and 5% of Acacia extract as post-bio-mordant has given excellent color characteristics as compared to their synthetic. It is concluded that ultrasonic treatment being an eco-friendly tool has a great potential to improve the dyeability of natural reddish-brown dye from walnut bark and the inclusion of sustainable biosources as a color modifier has value-added the natural dyeing process with excellent color ratings.


Ursolic acid enhances stress resistance, reduces ROS accumulation and prolongs life span in C. elegans serotonin-deficient mutants

Janine Naß, Sara Abdelfatah, Thomas Efferth
PMID: 33596295   DOI: 10.1039/d0fo02208j

Abstract

Depression and anxiety disorders contribute to the global disease burden. Ursolic acid (UA), a natural compound present in many vegetables, fruits and medicinal plants, was tested in vivo for its effect on (1) enhancing resistance to stress and (2) its effect on life span.
The compound was tested for its antioxidant activity in C. elegans. Stress resistance was tested in the heat and osmotic stress assay. Additionally, the influence on normal life span was examined. RT-PCR was used to assess possible serotonin targets.
UA prolonged the life span of C. elegans. Additionally, UA significantly lowered reactive oxygen species (ROS). Molecular docking studies, PCR analysis and microscale thermophoresis (MST) supported the results that UA acts through serotonin receptors to enhance stress resistance.
Considering the urgent need for new and safe medications in the treatment of depression and anxiety disorders, our results indicate that UA may be a promising new drug candidate.


Understanding the Mechanism of Formation of a Response to Juglone for Intact and Immobilized Bacterial Cells as Recognition Elements of Microbial Sensors: Processes Causing the Biosensor Response

Elena V Emelyanova, Inna P Solyanikova
PMID: 33669923   DOI: 10.3390/bios11020056

Abstract

Microbial reactor sensors (based on freshly harvested intact microbial cells) or microbial membrane sensors (based on immobilized microbial cells) can be used as convenient instruments for studying processes that cause the response of a biosensor, such as the properties of enzymes or the characteristics of metabolism. However, the mechanisms of the formation of biosensors responses have not yet been fully understood to study only one of these processes. In this work, the results of studies on the formation of a response to juglone for intact and immobilized bacterial cells used as receptors are presented. It was shown that the contribution of reactive oxygen species (ROS) to the formation of the biosensor response depends on the culture receptor and the form of juglone, quinone, or phenolate used. The response to the quinone form of juglone both for intact and immobilized cells of catalase-positive actinobacterium is formed regardless of the presence of ROS. The response of freshly harvested intact actinobacterial cells was caused by the rate of the enzymatic conversion of juglone. The rate of the response of immobilized actinobacterial cells was influenced by the activity of transport systems and metabolism. The response of immobilized pseudomonad cells was caused by the transport of juglone into cells, the inhibitory effect of juglone-induced ROS, and juglone metabolism.


Juglone can inhibit angiogenesis and metastasis in pancreatic cancer cells by targeting Wnt/β-catenin signaling

F Gokturk, D Erkoc-Kaya, H Arikoglu
PMID: 33502882   DOI: 10.4149/BLL_2021_020

Abstract

We aimed to investigate the effects of juglone on angiogenesis, metastasis and cell proliferation processes in pancreatic cancer (PC) and to understand whether its possible effects occur via the Wnt signaling pathway by analyzing the expression levels of target genes of Wnt signaling.
PC is a silent and lethal cancer type which can only be detectable after metastasis and angiogenesis processes occured. The Wnt signaling pathway is one of the pathways that plays an active role in many biological processes in the cell. Mutations in the genes of this signaling pathway are related to the development of many cancers. Juglone, a natural compound, is shown to have cytotoxic and apoptotic effects on various cancer cells.
PANC-1 and BxPC-3 pancreatic cancer cells were treated with juglone at Juglone seems to be able to inhibit angiogenesis and metastasis by affecting the activity of Wnt signaling target genes in human PC cell lines.
Juglone has a promising potential to develop new strategies for the treatment of PC (Tab. 2, Fig. 4, Ref. 35).


Juglone prevents human platelet aggregation through inhibiting Akt and protein disulfide isomerase

Ching-Chieh Kao, Po-Hsiung Kung, Chi-Jung Tai, Meng-Chun Tsai, Yuan-Bin Cheng, Chin-Chung Wu
PMID: 33387969   DOI: 10.1016/j.phymed.2020.153449

Abstract

Juglone, a natural compound widely found in Juglandaceae plants, has been suggested as a potential drug candidate for treating cancer, inflammation, and diabetic vascular complications. In the present study, the antiplatelet effect and underlying mechanisms of juglone were investigated for the first time.
Human platelet aggregation and activation were measured by turbidimetric aggregometry, flow cytometry, and Western blotting. In vitro antithrombotic activity of juglone was assessed using collagen-coated flow chambers under whole-blood flow conditions. The effect of juglone on protein disulfide isomerase (PDI) activity was determined by the dieosin glutathione disulfide assay.
Juglone (1 - 5 μM) inhibited platelet aggregation and glycoprotein (GP) IIb/IIIa activation caused by various agonists. In a whole blood flow chamber system, juglone reduced thrombus formation on collagen-coated surfaces under arterial shear rates. Juglone abolished intracellular Ca
elevation and protein kinase C activation caused by collagen, but had no significant effect on that induced by G protein-coupled receptor agonists. In contrast, Akt activation caused by various agonists were inhibited in juglone-treated platelets. Additionally, juglone showed inhibitory effects on both recombinant human PDI and platelet surface PDI at concentrations similar to those needed to prevent platelet aggregation.
Juglone exhibits potent in vitro antiplatelet and antithrombotic effects that are associated with inhibition of Akt activation and platelet surface PDI activity.


Structural identification and UPLC-ESI-QTOF-MS

Bolor Tsolmon, Yang Fang, Tao Yang, Ling Guo, Kaize He, Guo-You Li, Hai Zhao
PMID: 33191012   DOI: 10.1016/j.foodchem.2020.128392

Abstract

Duckweeds have long been consumed as vegetables in several South Asian countries. In this study of the chemical constituents of duckweed Landoltia punctata, a new compound, apigenin 6-C-[β-D-apiofuranosyl-(1 → 2)]-β-D-glucopyranoside (1), and a previously LC-MS identified compound, quercetin 3-O-β-D-apiofuranoside (3), as well as three known compounds, luteolin 6-C-[β-D-apiofuranosyl-(1 → 2)]-β-D-glucopyranoside (2), apigenin 6-C-β-D-glucopyranoside (4), and luteolin 7-O-neohespirodise (5), were isolated and identified on the basis of MS and NMR spectroscopic analyses and chemical derivations. In total, 24 flavonoids were identified in L. punctata 0001 by UPLC-ESI-QTOF-MS
. In DPPH and ABTS assays, 3 exhibited significant antioxidant activity with IC
values of 4.03 ± 1.31 µg/mL and 14.9 ± 2.28 µg/mL, respectively. In in vivo antioxidant activity assays, 1 significantly increased the survival rate of juglone-exposed Caenorhabditis elegans by 2 to 3-fold, and by 75% following thermal damage. Compounds 1-5 exhibited moderate scavenging capacities of intracellular reactive oxygen species in C. elegans exposed to H
O
.


Carnitine promotes recovery from oxidative stress and extends lifespan in

Dongliang Liu, Xiaofang Zeng, Le Li, Zheng-Lin Ou
PMID: 33290254   DOI: 10.18632/aging.202187

Abstract

Carnitine is required for transporting fatty acids into the mitochondria for β-oxidation. Carnitine has been used as an energy supplement but the roles in improving health and delaying aging remain unclear. Here we show in
that L-carnitine improves recovery from oxidative stress and extends lifespan. L-carnitine promotes recovery from oxidative stress induced by paraquat or juglone and improves mobility and survival in response to H
O
and human amyloid (Aβ) toxicity. L-carnitine also alleviates the oxidative stress during aging, resulting in moderate but significant lifespan extension, which was dependent on SKN-1 and DAF-16. Long-lived worms with germline loss (
) or reduced insulin receptor activity (
recover from aging-associated oxidative stress faster than wild-type controls and their long lifespans were not further increased by L-carnitine. A new gene, T08B1.1, aligned to a known carnitine transporter OCTN1 in humans, is required for L-carnitine uptake in
. T08B1.1 expression is elevated in
and
mutants and its knockdown prevents L-carnitine from improving oxidative stress recovery and prolonging lifespan. Together, our study suggests an important role of L-carnitine in oxidative stress recovery that might be important for healthy aging in humans.


Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor

Jacky K Leung, Yusuke Imamura, Minoru Kato, Jun Wang, Nasrin R Mawji, Marianne D Sadar
PMID: 33753863   DOI: 10.1038/s42003-021-01927-3

Abstract

Therapies for lethal castration-resistant prostate cancer (CRPC) are an unmet medical need. One mechanism underlying CRPC and resistance to hormonal therapies is the expression of constitutively active splice variant(s) of androgen receptor (AR-Vs) that lack its C-terminus ligand-binding domain. Transcriptional activities of AR-Vs and full-length AR reside in its N-terminal domain (NTD). Ralaniten is the only drug proven to bind AR NTD, and it showed promise of efficacy in Phase 1 trials. The peptidyl-prolyl isomerase Pin1 is frequently overexpressed in prostate cancer. Here we show that Pin1 interacted with AR NTD. The inhibition of Pin1 expression or its activity selectively reduced the transcriptional activities of full-length AR and AR-V7. Combination of Pin1 inhibitor with ralaniten promoted cell cycle arrest and had improved antitumor activity against CRPC xenografts in vivo compared to individual monotherapies. These findings support the rationale for therapy that combines a Pin1 inhibitor with ralaniten for treating CRPC.


Induction of Oxidative Stress and Mitochondrial Dysfunction by Juglone Affects the Development of Bovine Oocytes

Ahmed Atef Mesalam, Marwa El-Sheikh, Myeong-Don Joo, Atif Ali Khan Khalil, Ayman Mesalam, Mi-Jeong Ahn, Il-Keun Kong
PMID: 33375280   DOI: 10.3390/ijms22010168

Abstract

Juglone, a major naphthalenedione component of walnut trees, has long been used in traditional medicine as an antimicrobial and antitumor agent. Nonetheless, its impact on oocyte and preimplantation embryo development has not been entirely clarified. Using the bovine model, we sought to elucidate the impact of juglone treatment during the in vitro maturation (IVM) of oocytes on their maturation and development of embryos. Results showed a severe reduction in oocyte nuclear maturation and cumulus expansion and a significant increase in mitochondrial dysfunction and reactive oxygen species (ROS) levels in cumulus-oocyte complexes (COCs) treated with juglone (12.5, 25.0, and 50.0 µM). In addition, RT-qPCR showed downregulation of the expansion-related (HAS2, TNFAIP6, PTX3, and PTGS2) and mitochondrial (ATPase6 and ATP5F1E) genes in juglone-treated COCs. Moreover, the development rates of day 4 total cleavage and 8-16 cell stage embryos, as well as day 8 blastocysts, were significantly reduced following exposure to juglone. Using immunofluorescence, the apoptotic marker caspase-9 was overexpressed in oocytes exposed to juglone (25.0 µM) compared to the untreated control. In conclusion, our study reports that exposing bovine oocytes to 12.5-50.0 µM of juglone can reduce their development through the direct induction of ROS accumulation, apoptosis, and mitochondrial dysfunction.


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